![molecular formula C21H18F3N3OS B2753111 1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-42-2](/img/structure/B2753111.png)
1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS No. 900000-42-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound is depicted as follows:
Property | Value |
---|---|
Molecular Formula | C21H18F3N3OS |
Molecular Weight | 417.4 g/mol |
CAS Number | 900000-42-2 |
The compound features a pyridine ring, a trifluoromethylbenzyl group, and a cyclopentapyrimidine core, which are essential for its biological activity.
Cytotoxicity
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit the viability of cells from different origins, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values were determined using MTT assays, with results indicating effective inhibition at low micromolar concentrations. For example, one study reported an IC50 value of approximately 10 µM for MCF-7 cells .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 and G2/M phase cell cycle arrest, indicating interference with normal cell cycle progression .
- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a broad applicability in cancer therapy .
- MDM2-p53 Interaction : Although it did not inhibit MDM2-p53 interactions directly, it influenced downstream apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the substituents on the pyridine and benzyl groups significantly affect the biological activity. Compounds with trifluoromethyl substitutions on the benzyl moiety generally exhibited enhanced activity against cancer cell lines compared to those without such modifications .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : Evaluated the effects on HCT-116 cells and found a concentration-dependent increase in apoptosis markers after treatment with varying doses of the compound.
- Study B : Focused on MCF-7 cells and demonstrated that co-treatment with standard chemotherapeutic agents enhanced the cytotoxic effects of this compound, suggesting potential for combination therapy.
科学研究应用
Anticancer Activity
Research has indicated that compounds similar to 1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant anticancer properties. For instance, derivatives with similar structural components have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. A study highlighted the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which showed promising anticancer activity against human cancer cell lines such as MCF-7 and DU145 .
Antiviral Applications
The compound's structure suggests that it may be effective against viral infections by targeting viral polymerases or other key proteins involved in viral replication. Research efforts are ongoing to explore its efficacy against influenza and other viral pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the pyridine ring or the trifluoromethyl group can significantly alter biological activity, making SAR studies essential for drug development.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
- Anticancer Screening : A case study involving a series of pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro. Compounds were evaluated using the NCI-60 screening program, revealing several candidates with IC50 values below 10 µM against various cancer cell lines .
- Antiviral Research : Another study focused on synthesizing derivatives that inhibit viral polymerase activity, showcasing promising results against influenza A virus strains .
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)16-4-1-3-15(11-16)13-29-19-17-5-2-6-18(17)27(20(28)26-19)12-14-7-9-25-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDRMGJKVNRDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。